molecular formula C19H12ClFN6O B2708294 N-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2185591-03-9

N-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2708294
CAS No.: 2185591-03-9
M. Wt: 394.79
InChI Key: XWTZXDRAORTNKE-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with pyridinyl and fluorophenyl groups. The 1,2,3-triazole scaffold is known for its structural rigidity, hydrogen-bonding capability, and metabolic stability, making it a common motif in medicinal chemistry for targeting enzymes or receptors . The presence of electron-withdrawing substituents (e.g., chlorine and fluorine) and aromatic pyridine rings likely enhances its binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN6O/c20-13-5-6-16(23-11-13)24-19(28)17-18(12-7-9-22-10-8-12)27(26-25-17)15-4-2-1-3-14(15)21/h1-11H,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTZXDRAORTNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NC3=NC=C(C=C3)Cl)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms through which it exerts its effects.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C18H15ClFN5O
  • Molecular Weight : 365.80 g/mol
  • CAS Number : 1207745-58-1

The presence of the triazole ring and various aromatic substituents contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, a series of synthesized triazole compounds demonstrated significant antibacterial and antifungal activities against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 3.09 µg/mL against Gram-positive bacteria, indicating potent antimicrobial effects .

Anticancer Potential

Triazole-containing compounds have shown promise as anticancer agents. Research indicates that they can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds similar to this compound have been shown to exhibit cytotoxicity against various cancer cell lines with IC50 values ranging from 1.02 to 74.28 µM . The mechanism often involves cell cycle arrest and modulation of apoptosis pathways.

Antioxidant Activity

Antioxidant properties are also a notable feature of triazole derivatives. The ability to scavenge free radicals was assessed using assays such as DPPH radical scavenging tests, where certain derivatives exhibited significant antioxidant activity . This property is crucial for mitigating oxidative stress-related diseases.

Synthesis and Screening

In a study involving the synthesis of triazole derivatives, researchers evaluated their biological activities through in vitro assays. The synthesized compounds were screened for antimicrobial and anticancer activities using standard laboratory techniques. Notably, compounds with pyridyl moieties showed enhanced antibacterial properties compared to others .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that specific substitutions on the triazole ring and adjacent aromatic systems significantly influence biological activity. For example, the introduction of fluorine atoms in the phenyl ring was found to enhance anticancer activity due to increased lipophilicity and improved interaction with biological targets .

Data Summary

Activity MIC/IC50 Values Reference
Antibacterial< 3.09 µg/mL
Anticancer (A549)1.02 – 74.28 µM
AntioxidantSignificant scavenging

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, general comparisons can be inferred from structural analogs in the triazole-carboxamide family. For example:

Substituent Effects on Bioactivity

  • The sulfur atom in the sulfanyl group and trifluoromethyl moiety enhance lipophilicity and metabolic stability compared to the triazole-carboxamide structure. Bond angles and torsion angles (e.g., C4—N1—N2—C2: ~180°) suggest a planar conformation, which may differ from the triazole core’s flexibility .

Crystallographic and Computational Tools

  • For instance, SHELXL’s parameterization of anisotropic displacement parameters and hydrogen-bonding networks could resolve structural differences between triazole derivatives and their analogs .

Hypothetical Data Table (Based on Structural Analogues):

Property Target Compound 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethylpyrazole
Core Structure 1,2,3-Triazole Pyrazole
Key Substituents 5-Chloropyridinyl, 2-Fluorophenyl 3-Chlorophenylsulfanyl, Trifluoromethyl
Hydrogen-Bond Acceptors 4 (pyridine N, triazole N) 2 (pyrazole N, aldehyde O)
Predicted LogP ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity due to CF3)
Crystallographic Refinement SHELXL (hypothetical) SHELXL used for bond parameterization

Research Findings and Limitations

  • Structural Insights : The absence of crystallographic data for the target compound precludes definitive conclusions about its conformation. However, analogs like those in demonstrate that halogenation and heteroaromatic substitution influence molecular packing and intermolecular interactions .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsPurpose
Triazole formationCuSO₄, sodium ascorbate, DMSO, 60°CCycloaddition to form triazole
Amide couplingEDCI, HOBt, DMF, RTLink carboxyl and amine groups
PurificationHPLC (C18 column, acetonitrile/water)Remove unreacted intermediates

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction kinetics .
  • Catalyst Screening : Testing alternative catalysts (e.g., Ru-based systems) for regioselective triazole formation .
  • Microwave Assistance : Reducing reaction time and improving efficiency via microwave irradiation .
  • Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) to evaluate temperature, stoichiometry, and solvent interactions .

Basic: What spectroscopic methods confirm the compound’s structure?

Answer:

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), triazole carbons (δ 140–150 ppm), and fluorophenyl groups .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 438.08) .
  • X-ray Crystallography : Resolve bond lengths/angles for the triazole core and substituents (if crystalline) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Contradictions (e.g., varying IC₅₀ values) require:

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and protocols .
  • Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., solvent effects on solubility) .
  • Dose-Response Curves : Validate activity thresholds using multiple replicates and controls .

Basic: What are common biological targets for this compound?

Answer:

  • Kinase Inhibition : Potential ATP-binding site disruption due to triazole and pyridine motifs .
  • Antimicrobial Targets : Interaction with bacterial topoisomerases or fungal cytochrome P450 enzymes .
  • Cellular Uptake Studies : Fluorescence tagging to track intracellular localization .

Advanced: How to design QSAR models for predicting bioactivity?

Answer:

Descriptor Selection : Include electronic (e.g., Hammett σ), steric (molar refractivity), and topological (Wiener index) parameters .

Training Data : Use IC₅₀ values from enzymatic assays (e.g., EGFR kinase inhibition) .

Validation : Apply leave-one-out cross-validation and external test sets .

Q. Table 2: Key QSAR Parameters

DescriptorRole in Activity Prediction
LogPPredict membrane permeability
Polar surface areaEstimate solubility and bioavailability
H-bond acceptorsInfluence target binding affinity

Basic: What solubility and stability considerations are critical?

Answer:

  • Solubility : Poor aqueous solubility; use DMSO for stock solutions (tested at <0.1% in assays) .
  • Stability : Store at −20°C under inert atmosphere to prevent hydrolysis of the amide bond .
  • Degradation Analysis : Monitor via LC-MS under stress conditions (e.g., pH 1–13) .

Advanced: How to analyze synthesis byproducts and impurities?

Answer:

  • TLC/HPLC-MS : Track unreacted intermediates and side products (e.g., regioisomeric triazoles) .
  • Isotopic Labeling : Use ¹⁵N-labeled reagents to trace nitrogen incorporation pathways .
  • Crystallography : Compare crystal structures of byproducts to the target compound .

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